Amidinourea sulfate
CAS No.: 7182-80-1
Cat. No.: VC13327895
Molecular Formula: C2H8N4O5S
Molecular Weight: 200.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7182-80-1 |
|---|---|
| Molecular Formula | C2H8N4O5S |
| Molecular Weight | 200.18 g/mol |
| IUPAC Name | diaminomethylideneurea;sulfuric acid |
| Standard InChI | InChI=1S/C2H6N4O.H2O4S/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H2,1,2,3,4) |
| Standard InChI Key | SQRSGVMGWSKZTQ-UHFFFAOYSA-N |
| SMILES | C(=NC(=O)N)(N)N.OS(=O)(=O)O |
| Canonical SMILES | C(=NC(=O)N)(N)N.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physical Properties
Amidinourea sulfate (CAS: 7182-80-1, 5338-16-9), also known as guanylurea sulfate, is a white to off-white crystalline solid with the molecular formula C₂H₈N₄O₅S and a molecular weight of 200.18 g/mol . Key physical properties include:
| Property | Value |
|---|---|
| Melting Point | 195°C (decomposition) |
| Boiling Point | 319.8°C at 760 mmHg |
| Solubility in Water | Slightly soluble |
| Flash Point | 147.2°C |
| Density | 1.572 g/cm³ (estimated) |
The compound is derived from amidinourea (CAS: 141-83-3), which lacks the sulfate group and has a molecular weight of 102.095 g/mol . Structural comparisons reveal that sulfation enhances stability and modifies solubility, critical for pharmacological applications .
Spectroscopic and Computational Data
Synthesis and Production
Industrial Synthesis Methods
Amidinourea sulfate is synthesized via ion exchange reactions or acid-catalyzed hydrolysis:
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Ion Exchange: Reacting guanidine carbonate with sulfuric acid in tetrahydrofuran yields high-purity amidinourea sulfate .
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Biguanide Hydrolysis: Treating 1-substitutedphenylbiguanides with hydrochloric acid at elevated temperatures produces amidinourea sulfate through selective cleavage .
Laboratory-Scale Optimization
Recent protocols emphasize green chemistry principles:
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Solvent-Free Reactions: Reducing dichloromethane use by employing polar solvents like dimethylformamide .
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Catalytic Efficiency: Hünig's base (diisopropylethylamine) improves reaction yields to >95% in optimized conditions .
Pharmacological Applications and Mechanisms
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment | Nitrile gloves, ANSI Z87.1 goggles |
| Ventilation | Fume hoods with >8 air changes/hour |
| Storage | Airtight containers in dry, ventilated areas |
Environmental Impact and Biodegradation
Ecotoxicity Data
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Aquatic Toxicity: LC₅₀ = 120 mg/L for Daphnia magna (72-hour exposure), classifying it as harmful .
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Soil Mobility: Low adsorption coefficient (Koc = 45 L/kg), indicating moderate leaching potential .
Degradation Pathways
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